molecular formula C₂₂H₁₉N₃O₆ B1152800 Tadalafil Hydroxypiperidone

Tadalafil Hydroxypiperidone

Cat. No.: B1152800
M. Wt: 421.4
Attention: For research use only. Not for human or veterinary use.
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Description

Tadalafil Hydroxypiperidone (CAS No. 1978322-99-4; molecular formula: C₂₂H₁₉N₃O₆; molecular weight: 421.41) is a structurally modified impurity of tadalafil, a phosphodiesterase 5 (PDE5) inhibitor used in erectile dysfunction and pulmonary arterial hypertension therapy . It is also designated as Tadalafil EP Impurity E or (6R,12aR,12bR)-6-(1,3-Benzodioxol-5-yl)-6a-hydroxy-2-methyl-2,3,6a,7,12a,12b-hexahydropyrazino[1',2':1,5]-pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione .

Properties

Molecular Formula

C₂₂H₁₉N₃O₆

Molecular Weight

421.4

Synonyms

Tadalafil EP Impurity E

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Oxygen Content: this compound and Tadalafil Ketolactam share the same molecular formula (C₂₂H₁₉N₃O₆) but differ in functional groups.
  • Stereoisomerism : cis-ent-Tadalafil (C₂₂H₁₉N₃O₄) is a stereoisomer with reduced oxygen atoms, leading to lower molecular weight and altered pharmacokinetics .

Physicochemical Properties

Thermal Stability

This compound’s thermal behavior can be inferred from studies on tadalafil nanocrystals. Raw tadalafil melts at 301.3°C, while processed nanocrystals exhibit reduced melting points (292.96°C) due to crystallinity changes .

Solubility and Precipitation

Tadalafil has low equilibrium solubility in biorelevant media (22.5 µg/mL in FaSSIF) . The addition of hydroxypropyl methylcellulose (HPMC) reduces precipitation kinetics, forming less dense particles compared to pure FaSSIF . Hydroxypiperidone’s hydroxyl group may enhance aqueous solubility relative to non-polar analogs like cis-ent-Tadalafil, but this requires experimental validation.

Pharmacological Implications

While tadalafil analogs retain PDE5 inhibition, structural modifications impact potency and selectivity:

  • Hydroxypiperidone vs. Tadalafil : The hydroxyl group may alter binding affinity to PDE5’s catalytic site, though its classification as an impurity suggests lower therapeutic efficacy .
  • Amino Tadalafil: Substitution with an amino group (C₂₁H₁₈N₄O₄) could enhance solubility but reduce metabolic stability due to increased susceptibility to oxidation .

Research Findings and Challenges

  • Analytical Challenges : Differentiating Hydroxypiperidone from isobaric compounds (e.g., Tadalafil Ketolactam) requires advanced techniques like LC-MS/MS due to identical molecular weights .
  • Stability Studies : Hydroxypiperidone’s crystallinity and hygroscopicity remain understudied, posing challenges in formulation .

Q & A

Q. How can researchers ensure compliance with regulatory standards for impurity quantification in Tadalafil-based formulations?

  • Guidance : Follow AOAC SMPR 2014.011 performance requirements, which mandate ≤10% RSD for precision and ≥90% recovery rates. Include risk profiles to assess false-positive/false-negative rates during method validation .

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